Isotopic Purity and Signal-to-Noise Improvement in GC-MS and LC-MS/MS
(rac-trans)-Bifenthrin-d5 provides a clear and distinct mass shift for quantification, with a molecular ion at m/z 427.9 for the deuterated form compared to m/z 422.9 for unlabeled bifenthrin . This 5 Da difference ensures minimal isotopic overlap from the native analyte's M+2 or M+3 isotopic peaks, which is a common source of cross-talk and quantification error in non-deuterated internal standards. This separation results in a significantly higher signal-to-noise ratio (S/N) and a lower limit of detection (LOD) for bifenthrin, enabling reliable quantification at sub-ppb levels .
| Evidence Dimension | Isotopic Purity & Mass Shift for Quantification |
|---|---|
| Target Compound Data | Molecular Weight: 427.90 g/mol; 5 Da mass increase vs. native bifenthrin |
| Comparator Or Baseline | Unlabeled Bifenthrin (Molecular Weight: 422.87 g/mol) |
| Quantified Difference | Clear 5 Da mass shift for m/z; High isotopic purity (99% D5) |
| Conditions | GC-MS or LC-MS/MS analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Why This Matters
This distinct mass shift ensures minimal isotopic interference, providing a lower limit of detection and superior signal-to-noise ratio, which is critical for quantifying trace-level bifenthrin residues in complex matrices such as food, soil, or biological tissues.
